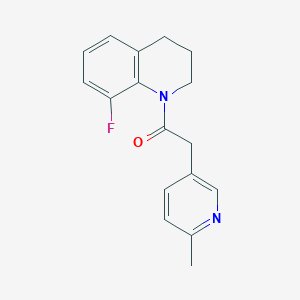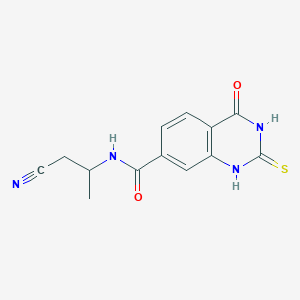
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as CYM-5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of cyclic AMP phosphodiesterase, which leads to an increase in the levels of cyclic AMP. This, in turn, leads to the activation of protein kinase A, which is involved in the regulation of various cellular processes, including inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of cyclic AMP phosphodiesterase, which is involved in the regulation of various cellular processes. N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been found to increase the levels of cyclic AMP, which leads to the activation of protein kinase A, which is involved in the regulation of various cellular processes, including inflammation and pain.
实验室实验的优点和局限性
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are also some limitations to using N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular processes. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, epilepsy, and inflammation. Another potential direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be conducted to improve the solubility of N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in water, which would make it more useful in certain experiments.
合成方法
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 1-methylpyrazole-4-carboxylic acid with cyclohexylamine, followed by the reaction of the resulting compound with methyl 2-bromo-3-oxo-3-phenylpropanoate. The final step involves the reaction of the intermediate compound with 3-cyanopyridine. The purity of the compound can be improved through recrystallization.
科学研究应用
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of the enzyme cyclic AMP phosphodiesterase, which is involved in the regulation of various cellular processes. N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been studied for its potential use in the treatment of various conditions, including chronic pain, epilepsy, and inflammation.
属性
IUPAC Name |
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-12-15(11-19-20)13-8-14(10-18-9-13)17(22)21(2)16-6-4-3-5-7-16/h8-12,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRDMFMJJCSINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7573081.png)
![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)
![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)